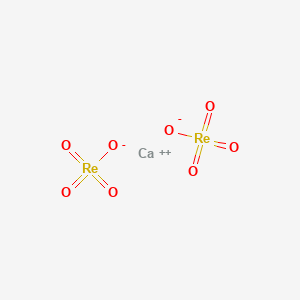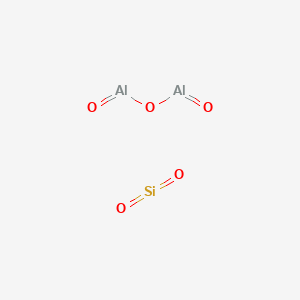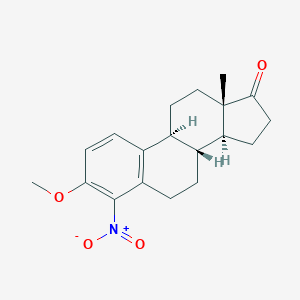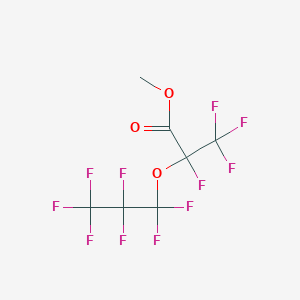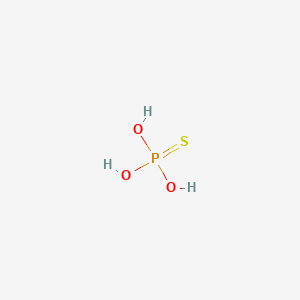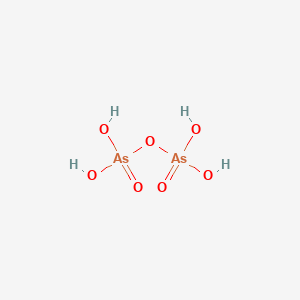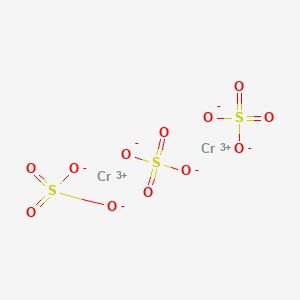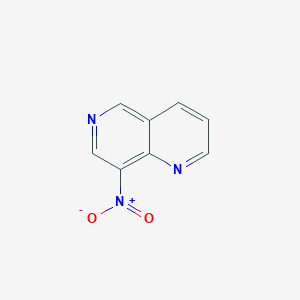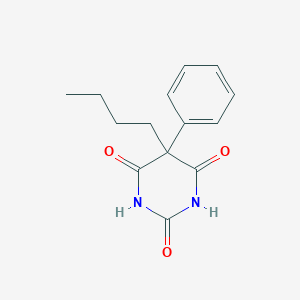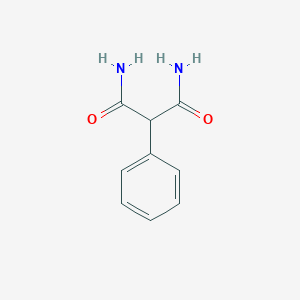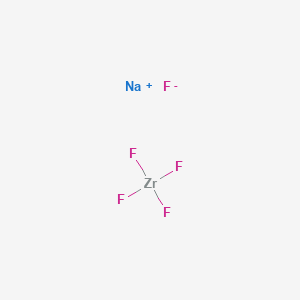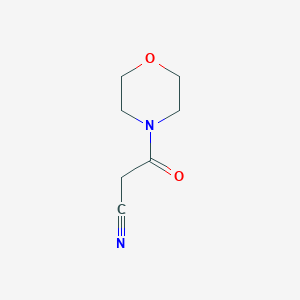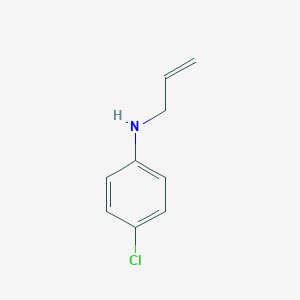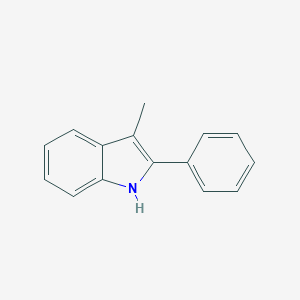
3-Methyl-2-phenyl-1H-indole
描述
3-Methyl-2-phenyl-1H-indole is a heterocyclic aromatic organic compound. It belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a methyl group at the third position and a phenyl group at the second position distinguishes this compound from other indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-phenyl-1H-indole can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine with 3-methyl-2-phenylpropanal in the presence of an acid catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: 3-Methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the pyrrole ring.
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Halogenation: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride are used for halogenation.
Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Major Products Formed:
Nitration: 3-Methyl-2-phenyl-5-nitro-1H-indole
Halogenation: 3-Methyl-2-phenyl-5-chloro-1H-indole
Oxidation: 3-Methyl-2-phenylindole-2,3-dione
Reduction: 3-Methyl-2-phenylindoline
科学研究应用
3-Methyl-2-phenyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-2-phenyl-1H-indole and its derivatives involves interaction with specific molecular targets. For instance, some derivatives act as inhibitors of enzymes such as cyclooxygenase (COX), which plays a role in inflammation. The compound can form hydrogen bonds and hydrophobic interactions with the active site of the enzyme, leading to inhibition of its activity . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .
相似化合物的比较
2-Phenyl-1H-indole: Lacks the methyl group at the third position, which can affect its reactivity and biological activity.
3-Methyl-1H-indole: Lacks the phenyl group at the second position, which can influence its chemical properties and applications.
1-Methyl-2-phenyl-1H-indole: The methyl group is at the nitrogen atom, which can alter its chemical behavior and biological effects.
Uniqueness: 3-Methyl-2-phenyl-1H-indole is unique due to the presence of both the methyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for diverse applications in research and industry .
属性
IUPAC Name |
3-methyl-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-13-9-5-6-10-14(13)16-15(11)12-7-3-2-4-8-12/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAXCYQVBBQQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293168 | |
| Record name | 3-Methyl-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10257-92-8 | |
| Record name | NSC87600 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


